molecular formula C9H16BrFN2OSi B6267286 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole CAS No. 1628214-23-2

4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Cat. No. B6267286
CAS RN: 1628214-23-2
M. Wt: 295.2
InChI Key:
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Description

4-Bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole (BFEP) is a pyrazole-containing compound that has been studied in recent years for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and can be used in a range of different laboratory experiments.

Scientific Research Applications

4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has been used in a variety of scientific research applications, including but not limited to: cell culture studies, enzyme inhibition studies, and in vitro studies. It has also been used in studies of the effects of drugs on the brain, as well as in studies of the effects of drugs on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is not yet fully understood, but it is believed to interact with a variety of different receptors and enzymes in the body. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been found to have a variety of effects on the body, including the modulation of neurotransmitter release.
Biochemical and Physiological Effects
4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has been found to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters, including acetylcholine, dopamine, and serotonin. It has also been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of various enzymes, including acetylcholinesterase.

Advantages and Limitations for Lab Experiments

4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has several advantages for use in laboratory experiments. It is easy to synthesize, and is available in a variety of different forms. It is also relatively stable and non-toxic, making it safe for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are a number of potential future directions for the use of 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole in scientific research. These include further studies into its effects on the brain, its potential use as an anti-inflammatory agent, and its potential use in drug discovery and development. It may also be useful in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the immune system. Additionally, further research into its mechanism of action may lead to the development of new and improved drugs.

Synthesis Methods

4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has been synthesized using the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of an aryl halide and an amine in the presence of a palladium catalyst. This method has been found to be a reliable and efficient way to synthesize 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole, and yields a product of high purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole involves the reaction of 4-bromo-5-fluoro-1H-pyrazole with 2-(trimethylsilyl)ethanol in the presence of a strong base, followed by protection of the resulting hydroxyl group with a suitable protecting group. The protected intermediate is then reacted with bromoacetaldehyde diethyl acetal to yield the final product.", "Starting Materials": [ "4-bromo-5-fluoro-1H-pyrazole", "2-(trimethylsilyl)ethanol", "Strong base", "Bromoacetaldehyde diethyl acetal" ], "Reaction": [ "Step 1: 4-bromo-5-fluoro-1H-pyrazole is reacted with 2-(trimethylsilyl)ethanol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to yield the corresponding 2-(trimethylsilyl)ethoxy derivative.", "Step 2: The hydroxyl group of the intermediate is protected with a suitable protecting group, such as TBDMS (tert-butyldimethylsilyl) or TMS (trimethylsilyl), to yield the protected intermediate.", "Step 3: The protected intermediate is then reacted with bromoacetaldehyde diethyl acetal in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate, to yield the final product, 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole." ] }

CAS RN

1628214-23-2

Product Name

4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Molecular Formula

C9H16BrFN2OSi

Molecular Weight

295.2

Purity

95

Origin of Product

United States

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